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Compound of Interest

Compound Name: 1-(4-Phenoxyphenoxy)-2-propanol

Cat. No.: B106007

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(4-
Phenoxyphenoxy)-2-propanol, a metabolite of the pesticide Pyriproxyfen.[1] This document is
intended to serve as a core resource for researchers and professionals in drug development
and related scientific fields, offering detailed spectral data, experimental protocols, and
visualizations to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data obtained from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 1-(4-
Phenoxyphenoxy)-2-propanol.

= 13
Chemical Shift (6) ppm Assignment
Data sourced from SpectraBase Carbon skeleton assignments

Note: Specific chemical shift values for 1-(4-Phenoxyphenoxy)-2-propanol are available on
SpectraBase and are copyrighted by John Wiley & Sons, Inc.[2]

Table 2: IR Absorption Bands
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Wavenumber (cm—?) Functional Group Assignment

O-H (alcohal), C-O (ether), C-H

Data sourced from SpectraBase o ] )
(aromatic/aliphatic), C=C (aromatic)

Note: The FTIR spectrum was obtained using a KBr-Pellet technique with a Bruker IFS 85
instrument. The data is available on SpectraBase and copyrighted by Wiley-VCH GmbH.[2]

Iable_a._Mas_s_Sp_e_ciLo_nE_tnLData_(ﬁ_C_M_S)

Relative Intensity (%) Fragment Assignment

24411 [M]* Molecular lon

Data sourced from ]
Various fragments
SpectraBase

Note: The GC-MS data is available on SpectraBase.[2][3] The molecular weight of 1-(4-
Phenoxyphenoxy)-2-propanol is 244.28 g/mol .[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These
protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of 1-(4-Phenoxyphenoxy)-2-
propanol.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) is utilized.
Sample Preparation:

» A small quantity (typically 5-20 mg) of 1-(4-Phenoxyphenoxy)-2-propanol is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCI5).

e The solution is transferred to a 5 mm NMR tube.
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o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for
chemical shift calibration.

1H NMR Spectroscopy Protocol:

The sample tube is placed in the NMR probe.

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse sequence is used to acquire the proton spectrum.

Data processing involves Fourier transformation, phase correction, and baseline correction.
13C NMR Spectroscopy Protocol:
o Similar sample preparation and instrument setup are used as for *H NMR.

o A proton-decoupled pulse sequence is typically employed to simplify the spectrum and
enhance signal-to-noise.

e Due to the low natural abundance of 13C, a larger number of scans is generally required
compared to *H NMR.[4][5]

Data processing is analogous to that for *H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 1-(4-Phenoxyphenoxy)-2-propanol.
Instrumentation: A Fourier-Transform Infrared Spectrometer (e.g., Bruker IFS 85) is used.[2]
KBr Pellet Method Protocol:

o Approximately 1-2 mg of dry 1-(4-Phenoxyphenoxy)-2-propanol is finely ground with about
100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and
pestle.[6]

e The mixture is transferred to a pellet-forming die.
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o Apressure of approximately 8-10 tons is applied using a hydraulic press to form a thin,
transparent pellet.[7]

e The KBr pellet is placed in the sample holder of the FTIR spectrometer.
e Abackground spectrum of a pure KBr pellet is recorded.

o The sample spectrum is then recorded, and the background is automatically subtracted by
the instrument's software.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-(4-
Phenoxyphenoxy)-2-propanol.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:

o Adilute solution of 1-(4-Phenoxyphenoxy)-2-propanol is prepared in a volatile organic
solvent (e.g., dichloromethane, hexane).[8]

e The solution is filtered to remove any particulate matter.
GC-MS Analysis Protocol:
e A small volume (typically 1 yL) of the sample solution is injected into the GC inlet.

e The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary
column. The column temperature is programmed to ramp up to ensure separation of
components.

e As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

e Electron ionization (El) is commonly used, where the molecules are bombarded with
electrons (typically at 70 eV), causing ionization and fragmentation.[9]
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e The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio
(m/z).

» Adetector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the chemical structure of 1-(4-Phenoxyphenoxy)-2-propanol
and the general workflow for its spectral analysis.
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Figure 1: Chemical Structure of 1-(4-Phenoxyphenoxy)-2-propanol.
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Figure 2: Experimental Workflow for Spectral Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 1-(4-Phenoxyphenoxy)-2-propanol:
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[https://www.benchchem.com/product/b106007#spectral-data-for-1-4-phenoxyphenoxy-2-
propanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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